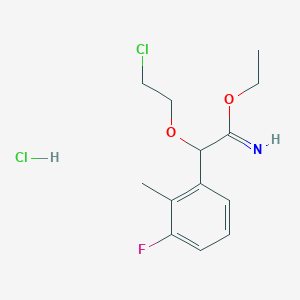
Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The chloroethoxy intermediate is reacted with 3-fluoro-2-methylbenzaldehyde under basic conditions to form the corresponding benzyl alcohol derivative.
Formation of the Acetimidate Moiety
- The benzyl alcohol derivative is then converted to the acetimidate using ethyl chloroformate and a suitable base (e.g., triethylamine).
Hydrochloride Formation
- The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
-
Formation of the Chloroethoxy Intermediate
- Reacting 2-chloroethanol with a suitable base (e.g., sodium hydride) to form the chloroethoxy anion.
- The chloroethoxy anion is then reacted with an appropriate electrophile to form the chloroethoxy intermediate.
化学反应分析
Types of Reactions
Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride can undergo various chemical reactions, including:
-
Nucleophilic Substitution
- The chloroethoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
-
Oxidation and Reduction
- The aromatic ring and the acetimidate moiety can undergo oxidation and reduction reactions under appropriate conditions.
-
Hydrolysis
- The acetimidate moiety can be hydrolyzed to form the corresponding amide or carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide can be used under mild to moderate conditions.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used under appropriate conditions.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide) can be used to hydrolyze the acetimidate moiety.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with new functional groups.
Oxidation: Formation of oxidized derivatives such as ketones, aldehydes, or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Hydrolysis: Formation of amides or carboxylic acids.
科学研究应用
Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride has several scientific research applications, including:
-
Medicinal Chemistry
- Used as an intermediate in the synthesis of potential pharmaceutical compounds with anti-inflammatory, analgesic, or anticancer properties.
-
Chemical Biology
- Utilized in the development of chemical probes to study biological pathways and molecular interactions.
-
Pharmaceutical Industry
- Employed in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.
-
Material Science
- Investigated for its potential use in the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride depends on its specific application and target. In medicinal chemistry, it may act by:
-
Molecular Targets
- Interacting with specific enzymes, receptors, or proteins involved in disease pathways.
-
Pathways Involved
- Modulating signaling pathways, gene expression, or protein-protein interactions to exert its effects.
相似化合物的比较
Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride can be compared with similar compounds such as:
-
Ethyl 2-(2-chloroethoxy)-2-(3-fluorophenyl)acetimidate hydrochloride
- Lacks the methyl group on the aromatic ring, which may affect its reactivity and biological activity.
-
Ethyl 2-(2-chloroethoxy)-2-(2-methylphenyl)acetimidate hydrochloride
- Lacks the fluoro group on the aromatic ring, which may influence its chemical properties and interactions.
-
Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetamide hydrochloride
- Contains an amide moiety instead of an acetimidate, which may alter its reactivity and stability.
Conclusion
This compound is a versatile compound with significant potential in various scientific research and industrial applications. Its unique chemical structure allows for diverse reactivity and functionality, making it a valuable intermediate in the synthesis of complex molecules.
属性
分子式 |
C13H18Cl2FNO2 |
|---|---|
分子量 |
310.19 g/mol |
IUPAC 名称 |
ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)ethanimidate;hydrochloride |
InChI |
InChI=1S/C13H17ClFNO2.ClH/c1-3-17-13(16)12(18-8-7-14)10-5-4-6-11(15)9(10)2;/h4-6,12,16H,3,7-8H2,1-2H3;1H |
InChI 键 |
COBSHEDLNRJWSU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=N)C(C1=C(C(=CC=C1)F)C)OCCCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


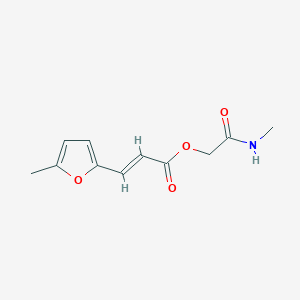
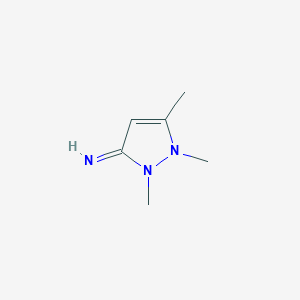
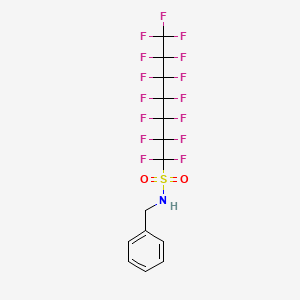
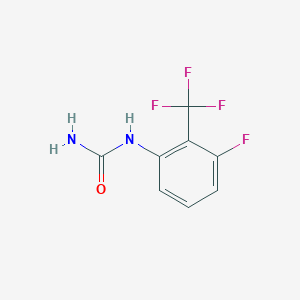
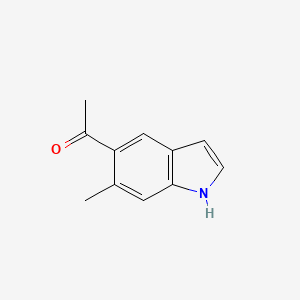
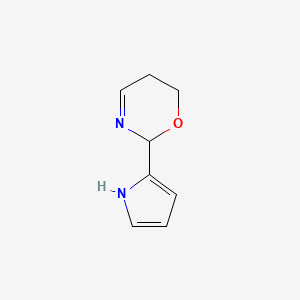

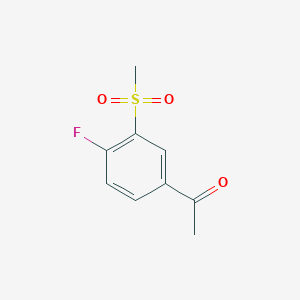
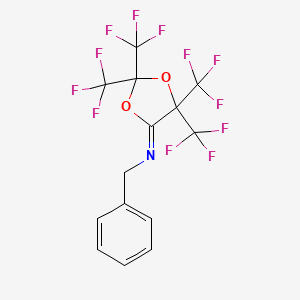
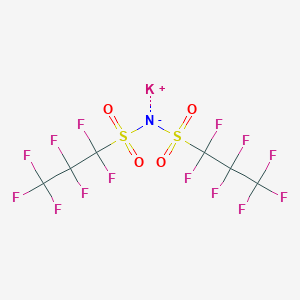
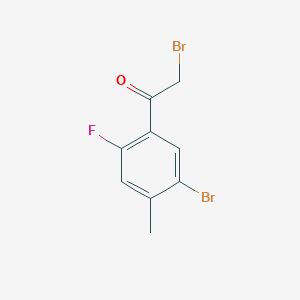
![2-(2-(Chloromethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12860735.png)
![5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12860741.png)

